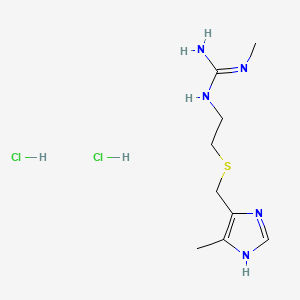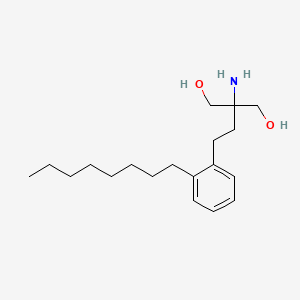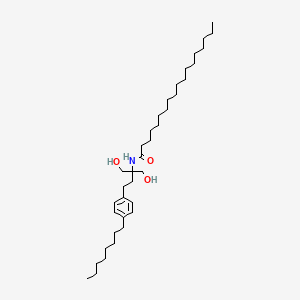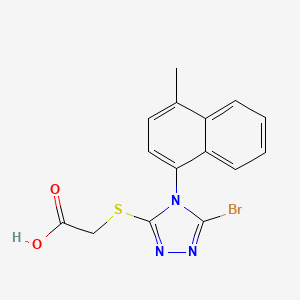
Latanoprost trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Latanoprost is a medication used to treat increased pressure inside the eye, including ocular hypertension and open-angle glaucoma . It is a prostanoid selective FP receptor agonist . It is applied as eye drops to the eyes . Common side effects include blurry vision, redness of the eye, itchiness, and darkening of the iris .
Synthesis Analysis
The enantioselective total synthesis of latanoprost has been accomplished with excellent diastereo- and enantioselectivities in a pot-economical manner using six reaction vessels . An enantioselective Krische allylation was conducted in the first pot .
Molecular Structure Analysis
Trans Latanoprost contains total 72 bond(s); 32 non-H bond(s), 8 multiple bond(s), 14 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 ester(s) (aliphatic), 3 hydroxyl group .
Chemical Reactions Analysis
In the synthesis process, several reactions were involved. In the second pot, olefin metathesis, silyl protection, and hydrogenolysis proceeded efficiently. In the third pot, an organocatalyst-mediated Michael reaction proceeded with excellent diastereoselectivity .
Physical And Chemical Properties Analysis
Latanoprost is a synthetic derivative of the natural prostaglandin PGF2α . It is a prodrug of active acid metabolite .
Applications De Recherche Scientifique
Contrôle de l'hypertension oculaire
Le latanoprost est l'un des composés hypotenseurs oculaires les plus puissants et constitue le traitement de première intention actuel du glaucome {svg_1}. Cependant, l'instillation quotidienne nécessaire pour l'efficacité et les effets secondaires indésirables sont les principales causes d'échec de l'observance du traitement et de la persistance du traitement du glaucome {svg_2}.
Système de libération prolongée
Un hydrogel thermosensible de chitosane/gélatine/phosphate de glycérol (C/G/GP) injectable a été développé en tant que système de libération prolongée du latanoprost pour le traitement du glaucome {svg_3}. L'hydrogel C/G/GP chargé en latanoprost peut gélifier en 1 minute à 37 °C {svg_4}. Les résultats montrent une libération prolongée du latanoprost de l'hydrogel C/G/GP in vitro et in vivo {svg_5}.
Biocompatibilité
L'hydrogel C/G/GP chargé en latanoprost a montré une bonne biocompatibilité in vitro et in vivo {svg_6}. Un modèle de glaucome chez le lapin a été établi par injection intravitréenne d'acétonide de triamcinolone {svg_7}.
Traitement du glaucome
Une étude a évalué si un latanoprost sans conservateur (PFL) est aussi efficace que le latanoprost contenant un conservateur (PCL) pour réduire la pression oculaire et si le PFL est mieux toléré chez les patients atteints de glaucome {svg_8}. Les résultats ont indiqué que le PFL était aussi efficace que le PCL pour réduire la pression oculaire {svg_9}.
Réduction des effets secondaires
Les résultats ont également indiqué que le PFL était beaucoup mieux pour réduire les effets secondaires liés au PCL {svg_10}. Après le passage au PFL, il y a eu une amélioration deux fois plus importante du score composite de la maladie de la surface oculaire (OSD) {svg_11}. Le PFL était deux fois plus efficace pour réduire l'hyperhémie oculaire et d'autres signes oculaires {svg_12}.
Nanosheet biodégradable chargé en latanoprost
Une nanosheet biodégradable chargée en latanoprost (LBNS) a été préparée parce que le latanoprost est un médicament ophtalmique antiglaucome très populaire {svg_13}. L'amplitude et la durée de la réduction de la pression intraoculaire (PIO), ainsi que l'innocuité de la LBNS ont été étudiées {svg_14}.
Ces résultats suggèrent que le latanoprost présente des caractéristiques qui peuvent améliorer la compliance des patients, améliorant ainsi potentiellement l'efficacité de l'abaissement de la PIO à long terme {svg_15}.
Mécanisme D'action
Mode of Action
Trans Latanoprost interacts with its target, the F prostanoid receptor, by acting as a selective agonist . This interaction increases the outflow of aqueous humor, a fluid in the eye . The increased outflow subsequently leads to a reduction in intraocular pressure .
Biochemical Pathways
The action of Trans Latanoprost affects the biochemical pathway of aqueous humor outflow. Specifically, it enhances the pressure-sensitive (presumed trabecular) outflow pathway and increases the pressure-insensitive (uveoscleral) outflow . This dual action on the outflow pathways helps in effectively reducing intraocular pressure .
Pharmacokinetics
Trans Latanoprost is absorbed through the cornea where the isopropyl ester prodrug is hydrolyzed by esterases to the biologically active acid . A decrease in intraocular pressure has been measured within 3–4 hours post-administration, reaches a maximum decrease at 8–12 hours, and can be maintained for a period of 24 hours .
Result of Action
The molecular and cellular effects of Trans Latanoprost’s action primarily involve the reduction of intraocular pressure. This is achieved through the increased outflow of aqueous humor, leading to a decrease in the pressure within the eye . On a cellular level, Trans Latanoprost may induce differential expression of matrix metalloproteinases and tissue inhibitor of metalloproteinases .
Action Environment
The action, efficacy, and stability of Trans Latanoprost can be influenced by various environmental factors. For instance, the presence of other medications, the pH of the tear film, and the health of the corneal epithelium can affect the absorption and effectiveness of Trans Latanoprost .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Trans Latanoprost interacts with prostaglandin receptors in the dermal papilla and the outer root sheath cells . It stimulates telogen follicles to enter early into anagen, prolongs anagen, decreases the duration of telogen, increases dermal papilla size, and enhances melanin production .
Cellular Effects
Trans Latanoprost influences cell function by interacting with prostaglandin receptors . It stimulates telogen follicles to enter early into anagen, prolongs anagen, decreases the duration of telogen, increases dermal papilla size, and enhances melanin production .
Molecular Mechanism
Trans Latanoprost acts as a selective F prostanoid (FP) receptor agonist . It increases the sclera’s permeability to aqueous humor, thus lowering intraocular pressure . Trans Latanoprost reduces both the diurnal and nocturnal intraocular pressure and has been shown to act synergistically with other anti-glaucoma medications .
Temporal Effects in Laboratory Settings
A study aimed at the development and validation of a reversed-phase high-performance liquid chromatography method for quantitative analysis of nanogram levels of trans Latanoprost in the eye . The study compared the use of fluorescence vs ultraviolet (UV) detectors in trans Latanoprost quantification .
Metabolic Pathways
Trans Latanoprost is an esterified prodrug of PGF 2α that is activated to the free acid in the cornea and then is fully hydrolyzed into the active trans Latanoprost acid .
Propriétés
IUPAC Name |
propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3/b8-3+/t21-,22-,23-,24+,25-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXICVAJURFBLW-QKMKSKRWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)CCC/C=C/C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@@H](CCC2=CC=CC=C2)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the main challenge in synthesizing Latanoprost, and how does the novel method described in the research address this issue?
A1: A major challenge in synthesizing Latanoprost is the separation of isomeric impurities, particularly 15(S)-latanoprost and 5,6-trans-latanoprost []. The novel synthetic method described utilizes a ten-step process with several optimized reactions, including a stereoselective reduction using (-)-diisopinocampheyl chloroborane to favor the desired S-isomer []. This method also incorporates a final purification step using normal-phase high-performance liquid chromatography, effectively separating Latanoprost from its isomers and achieving a high purity of 99.91% [].
Q2: Can you elaborate on the analytical method used to separate and quantify Latanoprost and its isomers? What type of column and mobile phase are employed for this purpose?
A2: The research utilizes a validated liquid chromatography method to achieve baseline separation of Latanoprost, 15(S)-latanoprost (impurity I), and 5,6-trans-latanoprost (impurity II) []. This method employs an NH2 column (aminopropyl silica column) and a specific mobile phase composed of heptane, 2-propanol, and acetonitrile in a ratio of 93:6:1 (v/v), with a small amount of water added []. This specific combination of stationary phase and mobile phase allows for differential interaction of Latanoprost and its isomers, enabling their successful separation and quantification.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;dihydrochloride](/img/structure/B601833.png)









